molecular formula C12H25N3 B1609621 1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine CAS No. 41805-59-8

1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine

Cat. No.: B1609621
CAS No.: 41805-59-8
M. Wt: 211.35 g/mol
InChI Key: JVUTULSYUBFRCR-UHFFFAOYSA-N
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Description

1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine is a chemical compound known for its unique structure and potential applications in various fields. It features a cyclohexyl ring substituted with a methanamine group and a 4-methylpiperazine moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine typically involves the reaction of cyclohexylmethanamine with 4-methylpiperazine. The process can be carried out under various conditions, often involving the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-[1-(4-Methylpiperazin-1-YL)phenyl]methanamine
  • 1-[1-(4-Methylpiperazin-1-YL)butyl]methanamine
  • 1-[1-(4-Methylpiperazin-1-YL)propyl]methanamine

Uniqueness: 1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine is unique due to its cyclohexyl ring, which imparts distinct steric and electronic properties compared to its phenyl, butyl, or propyl counterparts

Properties

IUPAC Name

[1-(4-methylpiperazin-1-yl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-14-7-9-15(10-8-14)12(11-13)5-3-2-4-6-12/h2-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUTULSYUBFRCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2(CCCCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426951
Record name 1-[1-(4-METHYLPIPERAZIN-1-YL)CYCLOHEXYL]METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41805-59-8
Record name 1-[1-(4-METHYLPIPERAZIN-1-YL)CYCLOHEXYL]METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine

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